molecular formula C15H13Cl2NO4S B10977621 Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate

Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate

Cat. No.: B10977621
M. Wt: 374.2 g/mol
InChI Key: DHIXDIUQDKAVOW-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate is a sulfonamide compound known for its potent inhibitory effects on anion transporters. This compound has been extensively studied for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate can be synthesized by reacting 4-amino benzoic acid ethyl ester with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives of this compound .

Scientific Research Applications

Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate has been widely used in scientific research to study the role of anion transporters in various physiological processes. Its applications include:

    Chemistry: Used as a research tool to study anion transport mechanisms.

    Biology: Investigated for its effects on cellular transport processes and intracellular pH regulation.

    Medicine: Explored for potential therapeutic applications in conditions involving anion transport dysregulation, such as cystic fibrosis and hypertension.

    Industry: Utilized in the development of new drugs targeting anion transporters.

Mechanism of Action

Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate acts as a potent inhibitor of anion transporters by binding to the transporter protein and blocking the transport of anions across the plasma membrane. This inhibition affects the transport of anions such as chloride, bicarbonate, and sulfate, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate is unique due to its specific inhibitory effects on anion transporters and its extensive use in scientific research. Its structure allows for potent inhibition of anion transport, making it a valuable tool for studying various physiological and pathological processes.

Properties

Molecular Formula

C15H13Cl2NO4S

Molecular Weight

374.2 g/mol

IUPAC Name

ethyl 2-[(2,5-dichlorophenyl)sulfonylamino]benzoate

InChI

InChI=1S/C15H13Cl2NO4S/c1-2-22-15(19)11-5-3-4-6-13(11)18-23(20,21)14-9-10(16)7-8-12(14)17/h3-9,18H,2H2,1H3

InChI Key

DHIXDIUQDKAVOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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